molecular formula C10H13N3 B3074047 3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine CAS No. 1018657-19-6

3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine

Cat. No.: B3074047
CAS No.: 1018657-19-6
M. Wt: 175.23 g/mol
InChI Key: QSSRFWXCHGIPJU-UHFFFAOYSA-N
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Description

3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core linked to a propan-1-amine group. This compound is part of a broader class of imidazo[1,5-a]pyridine derivatives, which are known for their unique chemical structure and versatility.

Properties

IUPAC Name

3-imidazo[1,5-a]pyridin-3-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-6-3-5-10-12-8-9-4-1-2-7-13(9)10/h1-2,4,7-8H,3,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSRFWXCHGIPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine typically involves multi-step procedures. One common method includes the following steps:

    Formation of Imidazo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridines and aldehydes.

    Functionalization: The imidazo[1,5-a]pyridine core can be further functionalized at the 3-position using various reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s unique structure allows it to engage in π-π interactions and hydrogen bonding, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine stands out due to its specific substitution pattern and the presence of the propan-1-amine group, which imparts unique chemical and biological properties.

Biological Activity

3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro studies, and potential therapeutic applications.

  • Molecular Formula : C10H13N3
  • CAS Number : 1018657-19-6
  • SMILES Notation : NCCCc1ncc2ccccn12

The compound features an imidazo[1,5-a]pyridine moiety, which is known for its varied pharmacological properties.

Anticancer Activity

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with this scaffold can inhibit the proliferation of various cancer cell lines. The compound has demonstrated nanomolar activity against specific targets, including GSK-3β, which is implicated in cancer progression.

Case Study: GSK-3β Inhibition

In a study analyzing novel imidazo[1,5-a]pyridine derivatives, several compounds were synthesized and tested for GSK-3β inhibition. The results indicated that these compounds exhibited potent inhibitory activities in the nanomolar range:

CompoundIC50 (nM)Remarks
IMID 150Strong GSK-3β inhibitor
IMID 240Improved permeability
INDZ Derivative200Less potent compared to IMID 1 and IMID 2

This table highlights the structure-activity relationship observed where modifications to the imidazo[1,5-a]pyridine core resulted in enhanced potency and bioavailability.

Antimicrobial Activity

Imidazo[1,5-a]pyridine derivatives have also been evaluated for their antimicrobial properties. Some studies have reported moderate antibacterial activity against strains such as E. coli. However, the focus remains primarily on their anticancer potential.

Other Biological Activities

The imidazo[1,5-a]pyridine scaffold has been associated with various other biological activities including:

  • Anticonvulsant
  • Anti-inflammatory
  • Antiviral

These activities contribute to the compound's potential as a multi-target therapeutic agent.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the nitrogen atoms and substituents on the aromatic ring significantly affect biological activity. For example:

  • Substituents at Position 3 : Altering substituents can enhance GSK-3β inhibition.
  • Amino Group Modifications : Changing the alkyl chain length or branching can influence permeability and bioavailability.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that certain derivatives possess favorable pharmacokinetic properties conducive to oral bioavailability.

Table: Pharmacokinetic Parameters of Selected Derivatives

CompoundBioavailability (%)Half-life (h)Clearance (mL/min/kg)
IMID 142415
IMID 255610

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine
Reactant of Route 2
3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine

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